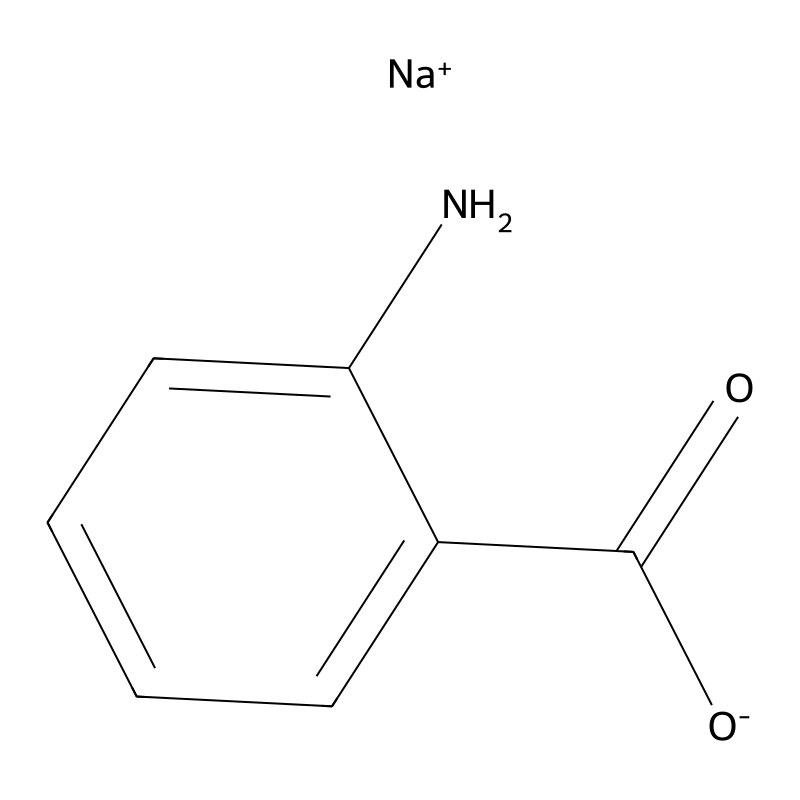

Sodium anthranilate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Sodium anthranilate (CAS 552-37-4) is the highly water-soluble sodium salt of 2-aminobenzoic acid, functioning as a dual-functional building block containing both a primary amine and a carboxylate group. In industrial and laboratory procurement, it is primarily selected for its immediate aqueous solubility and mildly alkaline buffering capacity. These properties streamline its integration into aqueous-phase reactions, making it a preferred precursor for synthesizing transition metal anthranilate complexes, a quantitative precipitating agent in analytical chemistry, and an active component in neutral-media corrosion inhibitor formulations [1].

Research Fit

Substituting sodium anthranilate with its parent compound, free anthranilic acid, introduces significant process bottlenecks due to the free acid's poor aqueous solubility, which necessitates the use of organic co-solvents or precise in-situ neutralization with sodium hydroxide [1]. In-situ neutralization often leads to localized pH spikes and inconsistent batch-to-batch stoichiometry, which can disrupt sensitive metal complexation or analytical precipitation assays that require a strictly controlled pH window. Furthermore, substituting sodium anthranilate with simpler, lower-cost carboxylate salts like sodium benzoate fails in applications requiring the ortho-amine group; this specific functional group is critical for bidentate metal coordination and enhanced chemisorption on metal surfaces during corrosion inhibition [2].

Substitution Risk

Aqueous Solubility Advantage

For aqueous formulations and syntheses, the physical form of the anthranilate heavily dictates process efficiency. Free anthranilic acid exhibits low aqueous solubility at room temperature, requiring heating or the addition of bases to achieve workable concentrations. In contrast, pre-synthesized sodium anthranilate is highly soluble, allowing for immediate integration into aqueous workflows without the exothermic risks or stoichiometric imbalances associated with in-situ neutralization [1].

| Evidence Dimension | Aqueous solubility at 20-25 °C |

| Target Compound Data | Freely soluble (>100 g/L) |

| Comparator Or Baseline | Anthranilic acid (free acid) (~5.7 g/L) |

| Quantified Difference | Greater than 17-fold increase in baseline aqueous solubility. |

| Conditions | Standard aqueous dissolution at ambient temperature and neutral pH. |

Procuring the sodium salt eliminates the need for organic co-solvents or corrosive bases in the manufacturing workflow, directly reducing process complexity and chemical handling risks.

Corrosion Inhibition Efficiency

In the formulation of circulating cooling water inhibitors and thin protective coatings, carboxylate salts are standard baselines. However, the structural transition from a simple benzoate to an ortho-amino substituted benzoate (anthranilate) significantly alters surface activity. Sodium anthranilate demonstrates superior protective efficiency on metals such as mild steel and brass in neutral chloride electrolytes compared to sodium benzoate, because the lone pair on the nitrogen atom facilitates stronger coordinate bonding with the vacant d-orbitals of the metal surface [1].

| Evidence Dimension | Corrosion inhibition efficiency (neutral aqueous media) |

| Target Compound Data | High inhibition efficiency via bidentate chemisorption (amine + carboxylate) |

| Comparator Or Baseline | Sodium benzoate (monodentate carboxylate adsorption) |

| Quantified Difference | Measurable increase in protective efficiency and lower required dosing concentrations for equivalent protection. |

| Conditions | Neutral chloride electrolytes on mild steel/brass substrates. |

Allows industrial buyers to achieve higher corrosion protection rates at lower active inhibitor concentrations compared to commodity benzoate salts.

pH Control in Metal Precipitation

In analytical chemistry and metal recovery, anthranilate is used to quantitatively precipitate metals like aluminum, cobalt, and zinc. The precipitation is highly pH-dependent, requiring a specific window (e.g., pH 4.2 to 4.6 for aluminum). Utilizing a pre-prepared 0.1 M to 0.5 M solution of sodium anthranilate naturally buffers the system near this optimal range. Attempting the same precipitation with free anthranilic acid drops the pH too low, causing incomplete precipitation unless a secondary buffer (like urea or sodium acetate) is carefully managed [1].

| Evidence Dimension | Precipitation pH stability and yield |

| Target Compound Data | Maintains pH ~4.6, enabling quantitative (>99%) precipitation of basic metal anthranilates |

| Comparator Or Baseline | Free anthranilic acid (causes acidic pH drop, leading to partial redissolution) |

| Quantified Difference | Eliminates the need for secondary buffering agents to achieve quantitative metal recovery. |

| Conditions | Aqueous precipitation of Al3+ or Co2+ at room temperature to boiling. |

Ensures reproducible, quantitative yields in gravimetric assays and industrial metal scavenging without requiring complex, multi-component buffer systems.

Transition Metal Complex Synthesis

Due to its high water solubility and pre-deprotonated state, sodium anthranilate is the direct precursor of choice for synthesizing metal-organic frameworks (MOFs) and coordination complexes (e.g., with Cu, Ni, Co, Zn). It allows for rapid, solvent-free (or purely aqueous) complexation workflows, directly leveraging the evidence of its >100 g/L solubility profile to avoid the use of volatile organic compounds (VOCs) [1].

Cooling Water Corrosion Inhibitors

In industrial water treatment, sodium anthranilate is procured as an upgrade over standard sodium benzoate. Its dual-functional structure (amine and carboxylate) provides superior chemisorption onto mild steel and brass surfaces in neutral pH environments, making it highly suitable for low-phosphorus or phosphorus-free corrosion inhibitor blends [2].

Gravimetric Reagents and Metal Scavenging

For analytical laboratories and wastewater treatment facilities targeting specific heavy metals, sodium anthranilate serves as a highly reliable precipitating agent. Its intrinsic ability to maintain the optimal precipitation pH (4.2–4.6) ensures quantitative removal of metals like aluminum and cobalt without the need for complex, secondary buffering systems [3].

Application Fit Matrix

References

- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 23674494, Sodium anthranilate.

- [2] Kuznetsov, Y.I., et al. (2022). Thin Protective Coatings on Metals Formed by Organic Corrosion Inhibitors in Neutral Media. Coatings, 12(2), 149.

- [3] Historical Analytical Methods: A note on the estimation of aluminium by anthranilic acid. Zenodo Archive.

UNII

Sequence

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types